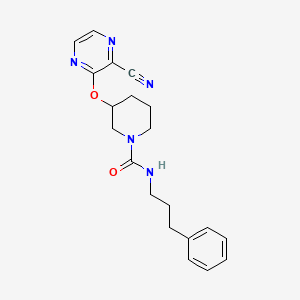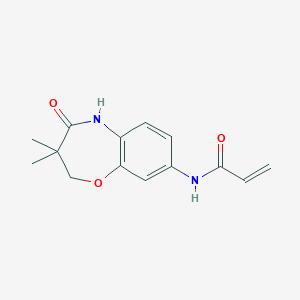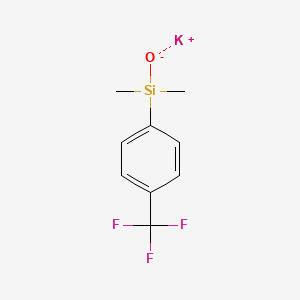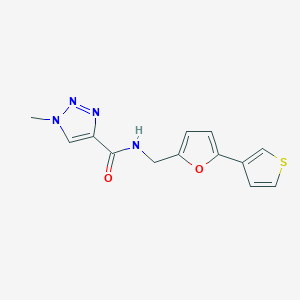
3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is a synthetic molecule that appears to be related to the piperidine class of compounds. Piperidine derivatives are known for their wide range of biological activities, including their role as inhibitors in various biochemical pathways. The structure of the compound suggests it may interact with biological targets through its piperidine moiety, while the cyanopyrazin group could contribute to its binding affinity and specificity.
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored in the context of developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. For instance, the preparation of N-phenyl piperidine analogs has led to the identification of 3-carboxamides as an active series against wild-type HIV-1 and resistant mutant viruses . Although the specific synthesis of 3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is not detailed, the methodologies used for similar compounds involve multi-step organic synthesis, often including amide bond formation and aromatic substitution reactions.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a phenyl group, as seen in the N-phenyl derivatives, is important for the potency of these compounds. The crystallographic evidence provided in the studies of NNRTIs indicates that the binding motif of these molecules to their target enzymes is highly dependent on the conformation and substitution pattern of the piperidine ring and associated functional groups .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including substitutions that modify the phenyl group, which can significantly alter their pharmacological properties. The triazine heterocycle, as mentioned in the context of soluble epoxide hydrolase inhibitors, is essential for high potency and selectivity, indicating that the cyanopyrazin group in the compound of interest may play a similar role in its chemical reactivity and interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their structural components. The presence of a cyanopyrazin group could affect the compound's solubility, stability, and overall reactivity. Phenyl substitutions have been shown to reduce clearance and improve oral exposure, suggesting that the 3-phenylpropyl moiety in the compound may enhance its pharmacokinetic profile . The specific properties of 3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide would need to be determined experimentally, but can be inferred to some extent from related compounds.
科学的研究の応用
PET Imaging of Microglia
3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is explored as a PET radiotracer specific for CSF1R, a microglia-specific marker. Its application allows for the noninvasive imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This advancement is particularly significant for understanding neuroinflammation's role in neuropsychiatric disorders, including Alzheimer’s and Parkinson’s diseases, providing a valuable tool for the development of new therapeutics for neuroinflammation (Horti et al., 2019).
Renin Inhibitors
The compound has been part of the synthesis and optimization efforts in the development of novel renin inhibitors. These inhibitors have shown significant blood pressure lowering effects in hypertensive animal models, highlighting their potential for treating conditions associated with high blood pressure (Mori et al., 2013).
Anticancer and Anti-inflammatory Applications
Research into water-mediated synthesis of related compounds has revealed their potential in anticancer and anti-inflammatory applications. The synthesized compounds have been evaluated for their non-linear optical (NLO) properties and molecular docking analyses, suggesting their role in inhibiting tubulin polymerization, which may contribute to anticancer activity (Jayarajan et al., 2019).
PARP Inhibitors for BRCA-1 and -2 Mutant Tumors
Another significant application is in the development of PARP inhibitors for the treatment of cancers with BRCA-1 and BRCA-2 deficiencies. These inhibitors have shown to be effective in inhibiting proliferation of cancer cells with these mutations, offering a promising therapeutic strategy (Jones et al., 2009).
Neuroinflammation Imaging
The synthesis and evaluation of F-labeled ligands for PET imaging of CSF1R have also been a crucial area of research. These developments are aimed at improving the diagnosis and understanding of neurodegenerative diseases through the specific imaging of neuroinflammation markers, offering insights into disease progression and the effectiveness of therapeutic interventions (Lee et al., 2022).
特性
IUPAC Name |
3-(3-cyanopyrazin-2-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c21-14-18-19(23-12-11-22-18)27-17-9-5-13-25(15-17)20(26)24-10-4-8-16-6-2-1-3-7-16/h1-3,6-7,11-12,17H,4-5,8-10,13,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYKPERVXCOSKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCCC2=CC=CC=C2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-cyanopyrazin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2518950.png)


amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)
![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)
![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2518960.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-3-fluorobenzamide](/img/structure/B2518961.png)

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)
![methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2518970.png)
![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B2518971.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone](/img/structure/B2518973.png)